molecular formula C12H15BrO2 B11927348 Methyl 4-bromo-2,3,5,6-tetramethylbenzoate

Methyl 4-bromo-2,3,5,6-tetramethylbenzoate

Cat. No.: B11927348
M. Wt: 271.15 g/mol
InChI Key: POKHEAQHZYVHRG-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2,3,5,6-tetramethylbenzoate is an organic compound with the molecular formula C12H15BrO2 It is characterized by a bromine atom attached to a benzene ring that is substituted with four methyl groups and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2,3,5,6-tetramethylbenzoate typically involves the bromination of 2,3,5,6-tetramethylbenzoic acid followed by esterification. The bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromo-2,3,5,6-tetramethylbenzoic acid is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the desired ester .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-2,3,5,6-tetramethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).

    Oxidation: Potassium permanganate, sulfuric acid, and water.

    Reduction: Lithium aluminum hydride, ether solvents.

Major Products:

Scientific Research Applications

Methyl 4-bromo-2,3,5,6-tetramethylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2,3,5,6-tetramethylbenzoate involves its interaction with specific molecular targets. The bromine atom and ester group facilitate its binding to enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 4-bromo-3-methylbenzoate
  • Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate
  • Methyl 4-bromo-3,5-dimethylbenzoate

Comparison: Methyl 4-bromo-2,3,5,6-tetramethylbenzoate is unique due to the presence of four methyl groups on the benzene ring, which significantly influences its chemical reactivity and physical properties. Compared to similar compounds, it exhibits distinct steric and electronic effects, making it a valuable compound for specific synthetic and research applications .

Properties

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

methyl 4-bromo-2,3,5,6-tetramethylbenzoate

InChI

InChI=1S/C12H15BrO2/c1-6-8(3)11(13)9(4)7(2)10(6)12(14)15-5/h1-5H3

InChI Key

POKHEAQHZYVHRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C(=O)OC)C)C)Br)C

Origin of Product

United States

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